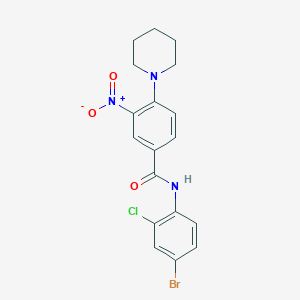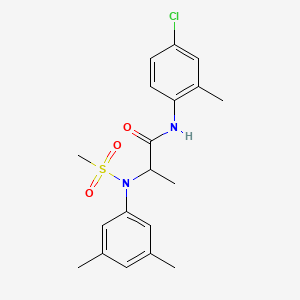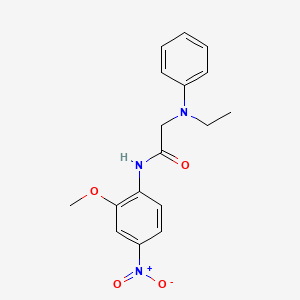
N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as BPN-15606, is a novel small molecule that has been recently developed for the treatment of Alzheimer's disease. It is a potent and selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN-15606 increases the levels of cAMP, which in turn enhances the activity of protein kinase A (PKA) and cAMP response element-binding protein (CREB), two key players in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
The precise mechanisms by which N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide exerts its therapeutic effects could be further elucidated, including its effects on other signaling pathways and transcription factors.
5. Other neurological disorders: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be tested in other neurological disorders that are characterized by synaptic dysfunction and memory impairment, such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to exert its therapeutic effects in the brain. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Future research on N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could focus on several areas, including:
1. Clinical trials: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be tested in clinical trials to evaluate its safety and efficacy in humans.
2. Combination therapy: N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide could be combined with other drugs that target different aspects of Alzheimer's disease, such as Aβ aggregation or neuroinflammation.
3. Pharmacokinetics: Further studies could be conducted to optimize the pharmacokinetic properties of N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide, such as its half-life and bioavailability.
4.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing amyloid-beta (Aβ) pathology. In a study published in the Journal of Alzheimer's Disease, N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide was found to improve memory and learning in a transgenic mouse model of Alzheimer's disease. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(4-bromo-2-chlorophenyl)-3-nitro-4-(1-piperidinyl)benzamide reduced Aβ production and tau phosphorylation in cultured human neuronal cells.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O3/c19-13-5-6-15(14(20)11-13)21-18(24)12-4-7-16(17(10-12)23(25)26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOLXVSQESXXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(methoxycarbonyl)phenyl 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4229429.png)
![N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4229437.png)


![1-(2,5-dimethoxyphenyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4229458.png)
![ethyl 7-(2-furyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4229465.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4229492.png)
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4229497.png)
![N-[2-(allyloxy)-5-bromobenzyl]ethanamine hydrochloride](/img/structure/B4229501.png)

![3-fluoro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4229523.png)


![N-(4-methoxyphenyl)-N'-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B4229540.png)